1-(2-Phenylpropan-2-yl)cyclopropan-1-ol is a complex organic compound characterized by its unique cyclopropane structure and the presence of a phenyl group. This compound is part of a broader class of compounds known as alcohols, specifically secondary alcohols due to the presence of the hydroxyl (-OH) group attached to a carbon that is itself bonded to two other carbon atoms. The compound's molecular formula is and it has a molecular weight of approximately 192.26 g/mol.
This compound can be synthesized through various chemical methods, often involving the manipulation of cyclopropane derivatives and phenylpropanes. It is not widely available in nature but can be produced in laboratory settings or through industrial processes.
1-(2-Phenylpropan-2-yl)cyclopropan-1-ol belongs to several classifications:
The synthesis of 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol can be achieved through several methods, including:
For instance, hydroxycyclopropanation can be performed under acidic conditions where an alkene reacts with a cyclopropene in the presence of a nucleophile (water or an alcohol), leading to regioselective formation of the desired product .
The molecular structure of 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol features:
1-(2-Phenylpropan-2-yl)cyclopropan-1-ol can participate in various chemical reactions typical for alcohols and cycloalkanes:
For example, oxidation reactions typically involve converting the hydroxyl group into a carbonyl group, which alters the compound's reactivity and properties significantly .
The mechanism of action for 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol primarily revolves around its interactions as an alcohol:
The reactivity patterns are influenced by steric hindrance due to the bulky phenyl group, which may affect reaction rates and pathways.
1-(2-Phenylpropan-2-yl)cyclopropan-1-ol has potential applications in:
The reversed amide strategy offers a sophisticated approach to accessing cyclopropanol derivatives like 1-(2-phenylpropan-2-yl)cyclopropan-1-ol. This tactic involves strategically repositioning the amide carbonyl relative to the nitrogen atom within a precursor molecule. Such repositioning fundamentally alters the molecule's electronic properties, hydrogen-bonding capacity, and three-dimensional conformation while maintaining key pharmacophoric elements. This is particularly valuable for enhancing metabolic stability or modulating target binding affinity [5].
Bioisosteric replacement further expands the synthetic toolbox for cyclopropanol analogs. Classical and non-classical bioisosteres provide alternatives to the traditional amide linkage, enabling medicinal chemists to fine-tune physicochemical properties. Key replacements relevant to cyclopropanol synthesis include:
Table 1: Bioisosteric Replacements for Amide Bonds in Cyclopropanol Derivative Design
Bioisostere | Key Features | Common Synthetic Route to Cyclopropane Analogue | Potential Impact on Properties |
---|---|---|---|
1,2,3-Triazole | Dipolar, H-bond acceptor, stable to hydrolysis | CuAAC of azido-cyclopropane & alkyne (or vice versa) | ↑ Metabolic stability, Altered H-bonding geometry |
1,3,4-Oxadiazole | Weaker H-bond acceptor than amide carbonyl, aromatic character | Cyclodehydration of cyclopropanecarboxylic acid acylhydrazides | ↑ Lipophilicity, ↑ Metabolic stability, Altered electronic profile |
Tetrazole | Acidic (pKa ~4.8), planar, dipolar, good Zn-binder | [2+3] Cycloaddition of azide to cyclopropyl nitrile | ↑ Solubility (as salt), Metal chelation, ↑ Stability |
Sulfonamide | Tetrahedral S, strong H-bond acceptor/donor (N-H), acidic N-H (if secondary) | Condensation of cyclopropanesulfonyl chloride with amine | ↑ Metabolic stability, ↑ Acidity (sec. SAs), Altered conformation |
Reverse Amide | Altered dipole direction, ester O more H-bond basic than amide O | Acylation of amine with cyclopropanecarboxylic acid derivative | Altered H-bonding profile, ↑/↓ Metabolic stability (context-dep.) |
Ester | More hydrolytically labile than amide, altered dipole | Esterification of cyclopropanecarboxylic acid or alcohol with partner | ↑ Lability (potential prodrug), Altered polarity |
The strategic choice of bioisostere depends critically on the specific role of the original amide bond within the target molecule and the desired property modulation (e.g., enhanced metabolic stability, improved membrane permeability, altered target engagement, or patentability) for analogs of 1-(2-phenylpropan-2-yl)cyclopropan-1-ol [5].
The synthesis of enantiomerically pure or enriched 1-(2-phenylpropan-2-yl)cyclopropan-1-ol demands precise control over the stereochemistry during cyclopropane ring formation. Cyclopropanation reactions are inherently stereospecific, meaning the stereochemical information of the alkene precursor is directly transferred to the cyclopropane product.
Stereospecificity: A fundamental principle governing cyclopropanation is that the relative configuration (cis or trans) of substituents on the starting alkene dictates the relative configuration (cis or trans) of the corresponding substituents on the newly formed cyclopropane ring. For instance, cyclopropanation of a cis-disubstituted alkene yields a meso-cyclopropane derivative (if the two substituents are identical) or a single diastereomer where the substituents are cis to each other on the ring. Conversely, cyclopropanation of a trans-disubstituted alkene results in a racemic mixture of enantiomeric cyclopropanes where the substituents are trans to each other [2]. This geometric constraint arises because the cyclopropanation mechanism (whether via free carbenes, metal carbenoids, or dihalocarbenes) typically involves a concerted addition across the alkene π-bond, preserving the alkene's stereochemistry [2].
Methods for Cyclopropanation:
Table 2: Stereochemical Outcomes in Cyclopropanation of Disubstituted Alkenes
Alkene Geometry | Cyclopropanation Product Configuration | Example Product Type |
---|---|---|
cis-Alkene | Substituents cis on cyclopropane (Meso compound if R₁ = R₂) | ![]() |
trans-Alkene | Substituents trans on cyclopropane (Racemic pair of enantiomers) | ![]() |
Terminal Alkene | Single enantiomer if chiral catalyst used; Achiral product if R = H | ![]() |
For synthesizing 1-(2-phenylpropan-2-yl)cyclopropan-1-ol, the alkene precursor would likely be derived from isobutylbenzene or a similar aryl-alkene. Controlling the stereochemistry at the cyclopropanol stage primarily involves ensuring the alkene geometry is appropriate for the desired relative configuration or employing enantioselective cyclopropanation techniques to set the absolute stereochemistry of the cyclopropane ring, particularly if the molecule contains another stereocenter or if the cyclopropanol itself becomes stereogenic upon substitution [2].
Accessing enantiomerically enriched 1-(2-phenylpropan-2-yl)cyclopropan-1-ol requires strategies beyond simple stereospecific cyclopropanation, especially if the precursor alkene lacks inherent stereocontrol. Catalytic asymmetric synthesis provides powerful methods for enantioselective cyclopropanation or kinetic resolution of racemic cyclopropane intermediates.
Organocatalytic Approaches: While less common for direct cyclopropanation than metal catalysis, certain organocatalysts can facilitate enantioselective reactions leading to cyclopropanes. Examples include chiral ammonium ylides (generated from chiral amines and diazo compounds) reacting with α,β-unsaturated carbonyls in a formal [2+1] cycloaddition, or enantioselective Michael-initiated ring closures (MIRC) using chiral phase-transfer catalysts or Brønsted bases. These might be applicable to specific precursors en route to the target cyclopropanol [6].
Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR): If a racemic mixture of the cyclopropanol precursor (e.g., a racemic cyclopropane carboxylic ester or the cyclopropanol itself if it has another stereocenter) is accessible, KR or DKR offer powerful resolution strategies.
Table 3: Catalytic Asymmetric Strategies for Enantiopure Cyclopropanol Derivatives
Strategy | Catalyst Type Examples | Substrate Requirement | Typical Performance (ee/Yield) | Key Advantages/Challenges |
---|---|---|---|---|
Enantioselective Cyclopropanation | Rh₂(S-DOSP)₄, Cu(I)-Box, Co(Salen) | Prochiral alkene + diazo compound | 70->99% ee, Moderate-High Yield | Direct, sets stereochemistry early; Diazo handling, catalyst cost |
Organocatalytic Cyclopropanation | Chiral Amine (Ylide), PTC, Brønsted Acid/Base | Specific substrates (e.g., enones, electrophiles) | Varies widely (30->95% ee) | Metal-free; Often narrower substrate scope |
Kinetic Resolution (KR) | Chiral Lipase (CAL-B, PSL), Chiral Transition Metal, Organocatalyst | Racemic alcohol, ester, or other functional group | >90% ee (unreacted or product), ≤50% max yield | Well-established (enzymes); Max 50% yield per cycle |
Dynamic Kinetic Resolution (DKR) | Cinchona Alkaloid + Racemization Catalyst (e.g., Ru, enzyme), Dual Catalyst Systems | Racemizing substrate (e.g., planar chiral, labile stereocenter) | >90% ee, Up to 99% Yield | Theoretical 100% yield possible; Requires compatible racemization |
The choice between enantioselective synthesis and resolution depends heavily on the specific synthetic route to 1-(2-phenylpropan-2-yl)cyclopropan-1-ol, the accessibility of precursors, the presence of other stereocenters, and the required enantiomeric purity. DKR, in particular, represents a highly efficient strategy if a suitable racemizable cyclopropane-containing intermediate can be designed or identified within the synthesis [3] [6].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: